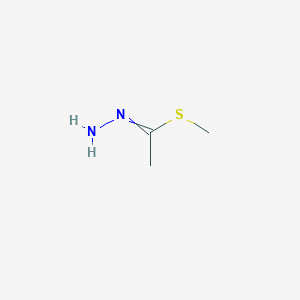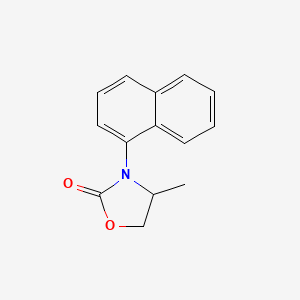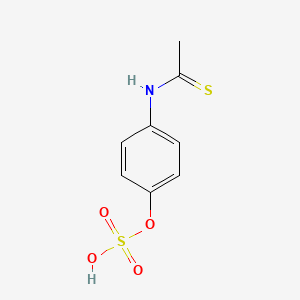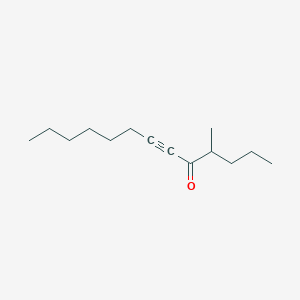
4-Methyltridec-6-YN-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyltridec-6-YN-5-one is an organic compound characterized by the presence of a triple bond (alkyne) and a ketone functional group Its molecular formula is C14H24O, and it is known for its unique structure, which combines both alkyne and ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltridec-6-YN-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-pentyne and a suitable ketone precursor.
Alkyne Formation: The alkyne group is introduced through a reaction involving the dehydrohalogenation of a halogenated precursor or through the use of acetylene derivatives.
Ketone Formation: The ketone functionality is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Reactions: Catalysts such as palladium or platinum may be used to facilitate the formation of the alkyne group.
Oxidation Processes: Industrial oxidants like potassium dichromate or ozone can be employed to introduce the ketone functionality efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyltridec-6-YN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or ozone are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized products.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted alkynes or other functionalized products.
Wissenschaftliche Forschungsanwendungen
4-Methyltridec-6-YN-5-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyltridec-6-YN-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signaling cascades, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyltridec-5-YN-6-one: A structural isomer with similar properties but different reactivity.
4-Methyltridec-6-YN-4-one: Another isomer with variations in the position of the functional groups.
4-Methyltridec-7-YN-5-one: A compound with a shifted triple bond position.
Eigenschaften
CAS-Nummer |
89375-04-2 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
4-methyltridec-6-yn-5-one |
InChI |
InChI=1S/C14H24O/c1-4-6-7-8-9-10-12-14(15)13(3)11-5-2/h13H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
MQLOBZKXZUZXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=O)C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



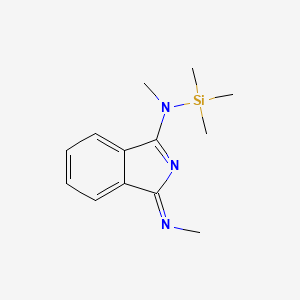
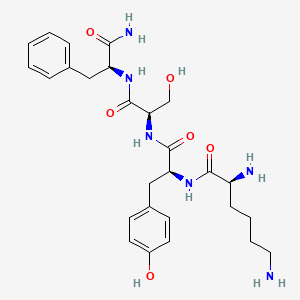
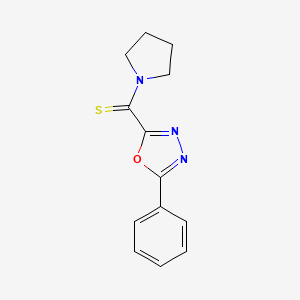


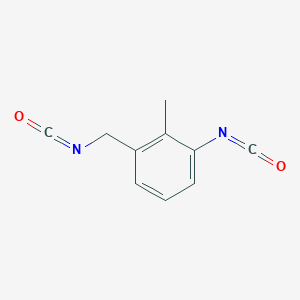
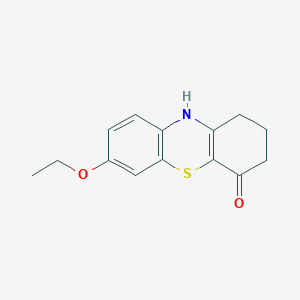
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)

